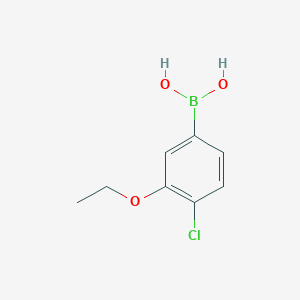

Acide (4-chloro-3-éthoxyphényl)boronique

Vue d'ensemble

Description

(4-Chloro-3-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the fourth position and an ethoxy group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Applications De Recherche Scientifique

(4-Chloro-3-ethoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-3-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by 4-Chloro-3-ethoxyphenylboronic acid is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 4-Chloro-3-ethoxyphenylboronic acid is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The efficacy and stability of 4-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . This suggests that the compound’s action may be influenced by the presence of other functional groups and the pH of the environment. Additionally, the compound is described as relatively stable, readily prepared, and generally environmentally benign , indicating that it may be resistant to degradation in various environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-ethoxyphenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like trimethyl borate or triisopropyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: In industrial settings, the production of (4-Chloro-3-ethoxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium complexes and typically use aryl halides and boronic acids as starting materials. The reaction conditions are optimized to achieve high yields and purity, often involving the use of specific ligands and bases to enhance the efficiency of the catalytic cycle .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chloro-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with an amine or alcohol in the presence of a copper catalyst, forming C-N or C-O bonds.

Oxidation: The boronic acid can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Major Products:

Biaryls: Formed in Suzuki-Miyaura coupling reactions.

Amines and Ethers: Formed in Chan-Lam coupling reactions.

Phenols: Formed through oxidation reactions.

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered and more reactive in certain coupling reactions.

(4-Chlorophenyl)boronic Acid: Similar structure but lacks the ethoxy group, which can influence its reactivity and solubility.

(3-Ethoxyphenyl)boronic Acid: Similar structure but lacks the chlorine substituent, affecting its electronic properties and reactivity.

Uniqueness: (4-Chloro-3-ethoxyphenyl)boronic acid is unique due to the presence of both chlorine and ethoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and overall chemical behavior, making it a valuable intermediate in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

(4-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEAKFIRTXVYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629648 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-62-1 | |

| Record name | (4-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.